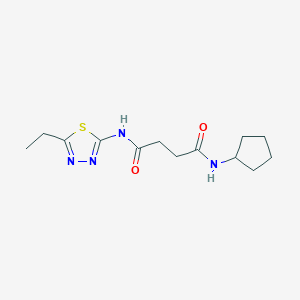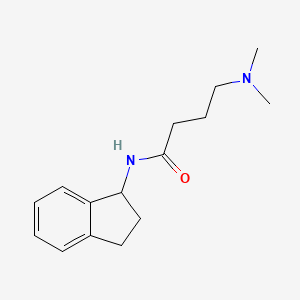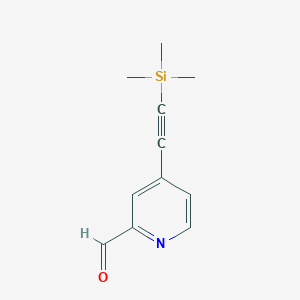
4-((Trimethylsilyl)ethynyl)picolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Trimethylsilyl)ethynyl)picolinaldehyde is an organic compound with the molecular formula C11H13NOSi and a molecular weight of 203.31 g/mol . This compound features a trimethylsilyl group attached to an ethynyl group, which is further connected to a picolinaldehyde moiety. It is primarily used in organic synthesis and research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-((Trimethylsilyl)ethynyl)picolinaldehyde can be synthesized through a Sonogashira coupling reaction. This involves the reaction of 4-bromobenzaldehyde with trimethylsilylacetylene in the presence of a palladium catalyst and a base such as triethylamine . The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction is scalable and can be adapted for larger-scale synthesis. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making it feasible for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Trimethylsilyl)ethynyl)picolinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: 4-((Trimethylsilyl)ethynyl)benzoic acid.
Reduction: 4-((Trimethylsilyl)ethynyl)benzyl alcohol.
Substitution: 4-ethynylpicolinaldehyde.
Applications De Recherche Scientifique
4-((Trimethylsilyl)ethynyl)picolinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: Employed in the synthesis of bioactive compounds and molecular probes.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 4-((Trimethylsilyl)ethynyl)picolinaldehyde involves its reactivity due to the presence of the aldehyde and ethynyl groups. The trimethylsilyl group acts as a protecting group, enhancing the compound’s stability and reactivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((Trimethylsilyl)ethynyl)benzaldehyde: Similar structure but lacks the picolinaldehyde moiety.
4-ethynylbenzaldehyde: Similar structure but lacks the trimethylsilyl group.
Uniqueness
4-((Trimethylsilyl)ethynyl)picolinaldehyde is unique due to the presence of both the trimethylsilyl and picolinaldehyde groups, which confer distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry and various research applications .
Propriétés
Numéro CAS |
1196151-87-7 |
|---|---|
Formule moléculaire |
C11H13NOSi |
Poids moléculaire |
203.31 g/mol |
Nom IUPAC |
4-(2-trimethylsilylethynyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H13NOSi/c1-14(2,3)7-5-10-4-6-12-11(8-10)9-13/h4,6,8-9H,1-3H3 |
Clé InChI |
PJLCAUMWHPXSEC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CC(=NC=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl-2-(cyclohexylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14166051.png)
![Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate](/img/structure/B14166054.png)


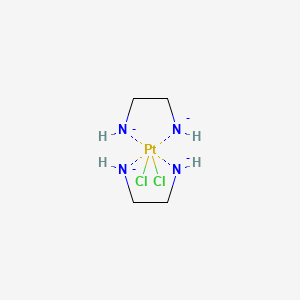
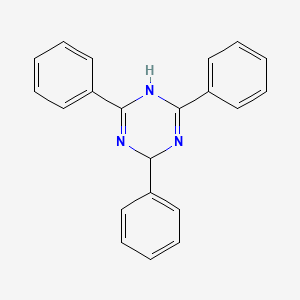
![6-Methyl-3-(4-methylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B14166084.png)
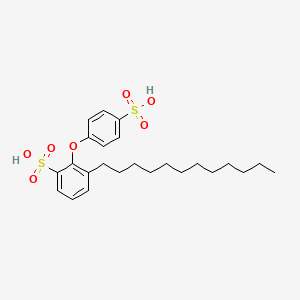
![4,5-Dichloro-1-[2-(4-methoxyphenoxy)ethyl]imidazole](/img/structure/B14166133.png)
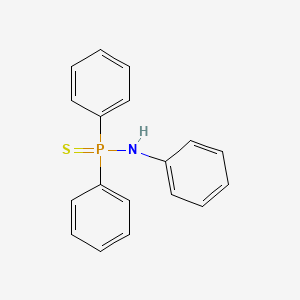

![2-[(E)-prop-1-enyl]naphthalene](/img/structure/B14166149.png)
